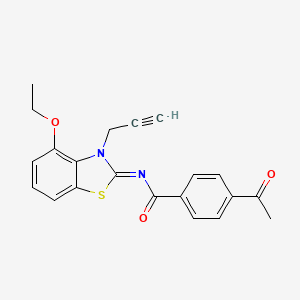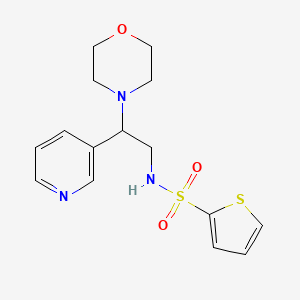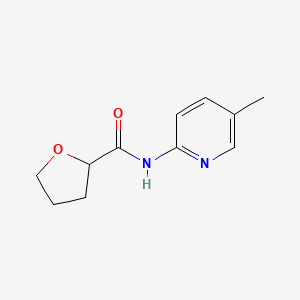
4-bromo-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-bromo-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)benzamide is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied for their potential as therapeutic agents, particularly as inhibitors of enzymes like histone deacetylases (HDACs) , nicotinamide phosphoribosyltransferase (Nampt) , and for their antimicrobial properties .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the formation of an amide bond between an amine and a carboxylic acid or its derivatives. For instance, the synthesis of related compounds has been achieved by reacting amines with benzoyl chlorides or bromides in the presence of a base . The synthesis process is crucial as it can affect the yield, purity, and biological activity of the final compound.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety, which can be further substituted with various functional groups that influence the compound's properties and interactions. For example, the presence of a bromophenyl group can significantly affect the molecule's ability to interact with biological targets through non-covalent interactions such as hydrogen bonding . The crystal structure of similar compounds has been determined using X-ray diffraction, revealing details such as space group, unit cell dimensions, and intramolecular hydrogen bonding .
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, including interactions with metal ions to form complexes . These reactions can alter the physical and chemical properties of the compounds and can be exploited to enhance their biological activity or to create materials with specific characteristics. For example, the reaction of benzamide derivatives with Ni(II) and Cu(II) ions leads to the formation of metal complexes with distinct spectroscopic signatures .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Spectroscopic methods like IR, NMR, and mass spectrometry are commonly used to characterize these compounds . The presence of substituents like bromo, fluoro, or alkyl groups can significantly affect these properties. Additionally, the crystal structure analysis provides insights into the solid-state properties, including the arrangement of molecules in the crystal lattice and the types of intermolecular interactions present .
Wissenschaftliche Forschungsanwendungen
Ultrasensitive Detection of Malignant Melanoma
4-bromo-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)benzamide has shown promising applications in the early detection of malignant melanoma through positron emission tomography (PET) imaging probes. A study developed a PET imaging probe, [18F]DMPY2, demonstrating excellent performance in detecting primary and metastatic melanomas. This probe exhibited strong and prolonged tumoral uptake with rapid background clearance, suggesting its potential as a novel PET imaging agent for outstanding image quality in melanoma diagnosis. This represents a significant advancement in the clinical staging of melanoma, crucial for improving patient survival rates (Pyo et al., 2020).
Molecular Imaging and Diagnosis
The compound's derivatives, specifically focused on PET imaging probes, have been synthesized and tested for their efficacy in molecular imaging and diagnosis of diseases such as melanoma. The development and evaluation of these derivatives in animal models have highlighted their potential in improving diagnostic accuracy for early-stage detection of primary and metastatic melanoma, offering a new avenue for non-invasive diagnostic techniques.
Research on Antipathogenic Activities
In addition to its applications in diagnostic imaging, derivatives of 4-bromo-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)benzamide have been explored for their antipathogenic activities. Studies have synthesized and tested various derivatives for interaction with bacterial cells, demonstrating significant antimicrobial activity, especially against strains known for their biofilm-growing capabilities. This indicates the compound's potential for further development into novel antimicrobial agents with antibiofilm properties, addressing a critical need in the fight against drug-resistant bacterial infections (Limban et al., 2011).
Eigenschaften
IUPAC Name |
4-bromo-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrFN2O/c1-21(2)16(12-5-9-15(19)10-6-12)11-20-17(22)13-3-7-14(18)8-4-13/h3-10,16H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLGQNXUSRXMTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=C(C=C1)Br)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2530587.png)
![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2530588.png)



![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2530595.png)

![3-oxo-2-phenyl-5-propyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2530600.png)
![Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B2530601.png)
![N-(2-Aminoethyl)-1-[2-(2,3-dihydro-1H-inden-1-yl)acetyl]piperidine-3-carboxamide;hydrochloride](/img/structure/B2530602.png)

![4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B2530606.png)
![4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2530607.png)